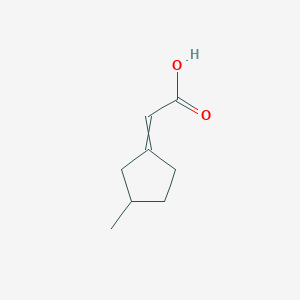

2-(3-methylcyclopentylidene)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

2-(3-methylcyclopentylidene)acetic acid |

InChI |

InChI=1S/C8H12O2/c1-6-2-3-7(4-6)5-8(9)10/h5-6H,2-4H2,1H3,(H,9,10) |

InChI Key |

OVUHMAYNWSARPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(=CC(=O)O)C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3 Methylcyclopentylidene Acetic Acid and Its Analogs

Stereoselective Synthesis Approaches

The control of stereochemistry is paramount in the synthesis of bioactive molecules. For 2-(3-methylcyclopentylidene)acetic acid, which contains a chiral center and a geometric isomerizable double bond, both enantioselective and diastereoselective strategies are crucial.

Enantioselective Synthesis Protocols

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of carbocyclic frameworks. Chiral amines, such as proline and its derivatives, can catalyze the enantioselective Michael addition of nucleophiles to cyclic enones, establishing the stereochemistry of the cyclopentane (B165970) ring. For instance, the reaction of a malonate with 2-cyclopentenone can be catalyzed by a chiral diamine/acid combination in a protic solvent like methanol (B129727), affording the Michael adduct in high yield and excellent enantiomeric excess (ee). nii.ac.jp The methanol is believed to participate in a proton relay system, activating the malonate through hydrogen bonding. nii.ac.jp

Another powerful strategy involves the desymmetrization of achiral dicarbonyl compounds using chiral N-heterocyclic carbene (NHC) catalysts. This approach can generate functionalized cyclopentenes with a quaternary carbon stereocenter through an intramolecular aldol (B89426) reaction followed by decarboxylation. rsc.org

Key enantioselective approaches for the synthesis of precursors to this compound are summarized below:

| Catalytic System | Reactants | Product Type | Enantioselectivity (ee) | Reference |

| Chiral Diamine/Acid | Dialkyl malonate, 2-Cyclopentenone | Chiral cyclopentanone (B42830) | >95% | nii.ac.jp |

| Chiral N-Heterocyclic Carbene (NHC) | Achiral tricarbonyl compounds | α,α-disubstituted cyclopentene | Up to 99% | rsc.org |

| Bifunctional Iminophosphorane (BIMP) | Substrates with ester, amide, phosphine (B1218219) oxide | Alkylidenecyclopropane | High | nih.gov |

Diastereoselective Synthesis Methods

Diastereoselective synthesis controls the relative stereochemistry of multiple chiral centers or the geometry of a double bond. The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for the stereoselective synthesis of alkenes and is particularly relevant for constructing the exocyclic double bond in this compound. This reaction typically favors the formation of the (E)-alkene. wikipedia.orgnrochemistry.com The stereochemical outcome can be influenced by the structure of the phosphonate (B1237965) reagent, the base used, and the reaction conditions. conicet.gov.arresearchgate.net For example, an asymmetric HWE reaction of 4-methylcyclohexanone (B47639) with a chiral phosphonate reagent has been shown to produce a tetrasubstituted alkene with >99% diastereomeric excess (de). ingentaconnect.com

The diastereoselectivity of the HWE reaction can be fine-tuned. For instance, the use of phosphonates with electron-withdrawing groups, in combination with strongly dissociating conditions (e.g., KHMDS and 18-crown-6), can lead to the preferential formation of (Z)-alkenes, a modification known as the Still-Gennari protocol. nrochemistry.com

The following table summarizes key findings in diastereoselective synthesis relevant to the target molecule:

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type | Diastereoselectivity | Reference |

| Horner-Wadsworth-Emmons | 4-Methylcyclohexanone, Chiral phosphonate reagent | Sn(OTf)₂, N-ethylpiperidine | Tetrasubstituted alkene with axial chirality | >99% de | ingentaconnect.com |

| Horner-Wadsworth-Emmons (Still-Gennari) | Aldehyde, Electron-withdrawing phosphonate | KHMDS, 18-crown-6 | (Z)-Alkene | High Z-selectivity | nrochemistry.com |

| Tandem Hydrozirconation/Cyclization | Butenyl oxazolidines | Schwartz's reagent, Lewis Acid | trans-2-substituted cyclopentylamines | High | researchgate.net |

Catalytic Synthesis Protocols

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both transition metal catalysis and organocatalysis have been instrumental in the synthesis of this compound and its analogs.

Transition Metal Catalysis in Synthesis (e.g., Palladium, Nickel)

Palladium-catalyzed reactions are widely used for the construction of carbocyclic and heterocyclic compounds. For instance, palladium-catalyzed alkene difunctionalization reactions of 1,5-dienes can lead to the formation of malonate-substituted methylene (B1212753) cyclopentanes in good yield and high diastereoselectivity. nih.gov The mechanism often involves the formation of a π-allylpalladium intermediate. mdpi.com Palladium(II)-catalyzed site-selective C-H olefination of heterocyclic compounds has also been demonstrated, showcasing the versatility of this metal in C-C bond formation. rsc.org

Nickel catalysis has also been employed in the synthesis of cyclic compounds. For example, nickel-catalyzed intramolecular cross-electrophile coupling reactions of 1,3-diol derivatives have been used to synthesize a range of alkylcyclopropanes.

The following table highlights examples of transition metal-catalyzed reactions for the synthesis of relevant cyclic structures:

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| Pd(OAc)₂ / BrettPhos | 1,5-dien-2-yl triflate, Diethyl malonate | Methylene cyclopentane | Good yield, >20:1 dr | nih.gov |

| [Pd(allyl)Cl]₂ / XPhos | Diazabicyclic olefin, 4-halo-1,3-dicarbonyl | 3(2H)-furanone-appended cyclopentene | Formation of a π-allylpalladium intermediate | mdpi.com |

| Pd(II) catalyst | Imidazo[1,2-a]pyridines, Olefins | C8-alkenylated imidazo[1,2-a]pyridines | High regioselectivity | rsc.org |

Organocatalysis and Acid Catalysis in Formation

Organocatalysis offers a metal-free alternative for asymmetric synthesis. As mentioned in section 2.1.1, chiral secondary amines are effective catalysts for the enantioselective functionalization of cyclic ketones and enones. The Michael addition of dicarbonyl compounds to β-arylvinyl triflones, catalyzed by a tertiary amino-thiourea, proceeds in high yields and enantioselectivities. nih.gov

Acid catalysis is also employed in key transformations. For example, the one-pot synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles involves a base-assisted aldol reaction followed by hydrocyanation and a reductive cyclization, where acetic acid is added in the final step. nih.gov

The table below provides examples of organocatalytic and acid-catalyzed reactions:

| Catalyst/Reagent | Reaction Type | Reactants | Product Type | Stereoselectivity/Yield | Reference |

| Chiral tertiary amino-thiourea | Conjugate addition | 1,3-Dicarbonyl compounds, β-Arylvinyl triflones | Michael adducts | High ee | nih.gov |

| Acetic Acid | Reductive cyclization (part of a one-pot reaction) | Intermediate from aldol and hydrocyanation | (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles | High yield | nih.gov |

| Proline | Reductive coupling | (S)-γ-methyl tetronic acid, Alkyl aldehydes | Alkylated butenolide precursors | Excellent yields | mdpi.com |

Novel Synthetic Routes and Green Chemistry Considerations

The development of sustainable and environmentally friendly synthetic methods is a major focus of modern chemistry. This includes the use of non-toxic reagents, renewable starting materials, and energy-efficient processes.

The Knoevenagel condensation, a classic C-C bond-forming reaction, can be performed under green conditions using solid basic catalysts like cesium-exchanged zeolites. This approach has been used to synthesize α,β-unsaturated carbonyl compounds from glyceraldehyde acetonide, avoiding the use of stoichiometric bases and facilitating catalyst recycling. scielo.brresearchgate.net

Biocatalysis offers another green alternative for chemical transformations. The biocatalytic reduction of prochiral ketones using whole cells of microorganisms, such as Acetobacter pasteurianus, can provide chiral alcohols with high enantiomeric excess. researchgate.net This method operates under mild conditions and avoids the use of heavy metal catalysts. Similarly, engineered E. coli cells have been used for the stereoselective reduction of β-keto esters. rsc.org

The following table summarizes some green and novel synthetic approaches:

| Method | Reactants | Catalyst/Medium | Product Type | Key Advantages | Reference |

| Knoevenagel Condensation | Glyceraldehyde acetonide, Ethyl acetoacetate | Cs-exchanged Zeolites | α,β-Unsaturated carbonyl compound | Heterogeneous catalyst, easy separation and reuse | scielo.brresearchgate.net |

| Biocatalytic Reduction | Prochiral ketones (e.g., 2-octanone) | Acetobacter pasteurianus whole cells | Chiral alcohols | High ee, mild conditions, environmentally friendly | researchgate.net |

| Biocatalytic Reduction | Methyl acetoacetate | Engineered E. coli whole cells | Methyl-(R)-3-hydroxybutyrate | High ee, high yield, potential for large-scale production | rsc.org |

| Ultrasound-Assisted Synthesis | β-keto esters/ketones, Aqueous NH₄OH | Catalyst-free, solvent-free or water | β-amino-α,β-unsaturated esters/ketones | Green, high atom economy, short reaction time | researchgate.net |

Multi-component Reactions and Cascade Transformations

The synthesis of α,β-unsaturated carboxylic acids, such as this compound, can be efficiently achieved through methodologies that combine multiple reaction steps in a single pot. These approaches, broadly categorized as multi-component reactions (MCRs) and cascade (or tandem/domino) transformations, offer significant advantages in terms of operational simplicity, atom economy, and reduced waste generation. A prominent and classical example of such a process applicable to the synthesis of the target molecule is the Knoevenagel-Doebner condensation.

The Knoevenagel-Doebner condensation is a modification of the Knoevenagel condensation that facilitates the reaction of aldehydes or ketones with malonic acid to produce α,β-unsaturated carboxylic acids. wikipedia.orgorganic-chemistry.org This one-pot procedure is effectively a cascade reaction involving an initial base-catalyzed condensation of the carbonyl compound (in this case, 3-methylcyclopentanone) with malonic acid, followed by a subsequent decarboxylation of the resulting intermediate to yield the final product, this compound. organic-chemistry.orgpurechemistry.org The reaction is typically conducted in pyridine (B92270), which acts as both the solvent and a basic catalyst, often with a catalytic amount of a stronger base like piperidine (B6355638) to facilitate the initial condensation. youtube.commdpi.com

The mechanism of the Knoevenagel-Doebner reaction begins with the deprotonation of malonic acid by a base to form an enolate, which is a potent nucleophile. This enolate then attacks the electrophilic carbonyl carbon of the ketone (e.g., 3-methylcyclopentanone). The resulting aldol-type adduct undergoes dehydration to form a cyclopentylidene malonic acid intermediate. The key feature of the Doebner modification is that under the reaction conditions, typically with heating in pyridine, this intermediate readily undergoes decarboxylation (loss of CO₂) to furnish the α,β-unsaturated carboxylic acid. purechemistry.org

While the Knoevenagel-Doebner condensation is extensively documented for aromatic aldehydes, its application to aliphatic ketones, particularly cyclic ketones, is also established. For instance, the reaction of cyclohexanone (B45756) with malonic acid in the presence of piperidine and pyridine has been reported to yield cyclohexylideneacetic acid. This reaction serves as a valuable model for the synthesis of this compound. The conditions for these reactions often involve heating the mixture for several hours to drive both the condensation and the decarboxylation steps to completion.

The table below summarizes representative conditions and outcomes for the Knoevenagel-Doebner condensation with cyclic ketones, providing a basis for its application to 3-methylcyclopentanone (B121447).

Table 1: Knoevenagel-Doebner Condensation with Cyclic Ketones

| Carbonyl Compound | Active Methylene Compound | Catalyst/Solvent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Cyclohexanone | Malonic Acid | Piperidine/Pyridine | Reflux | Cyclohexylideneacetic acid | Moderate to Good |

| Cyclopentanone | Malonic Acid | Piperidine/Pyridine | Heating | Cyclopentylideneacetic acid | Moderate |

The data indicates that the reaction is versatile, although yields can vary depending on the specific substrate and reaction conditions. For the synthesis of this compound, one would react 3-methylcyclopentanone with malonic acid in pyridine, likely with a catalytic amount of piperidine, and heat the mixture to effect the cascade condensation-decarboxylation sequence. The methyl group on the cyclopentanone ring is not expected to interfere with the reaction, and would be retained in the final product. This methodology represents a robust and efficient multi-component, cascade approach to the target compound and its analogs.

Elucidation of Reaction Mechanisms in Transformations Involving 2 3 Methylcyclopentylidene Acetic Acid

Mechanistic Pathways of Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a versatile functional group capable of undergoing a range of transformations, primarily through nucleophilic acyl substitution. These reactions generally proceed via a key tetrahedral intermediate.

Esterification Mechanisms (e.g., Fischer Esterification)

The Fischer esterification is a classic acid-catalyzed method for converting a carboxylic acid into an ester. For 2-(3-methylcyclopentylidene)acetic acid, this reaction with an alcohol (R'OH) would proceed through a well-established multi-step mechanism. The reaction is reversible, and its progression towards the ester product is often driven by removing water or using an excess of the alcohol.

The mechanism unfolds as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.

Table 1: Key Intermediates in the Fischer Esterification of this compound

| Intermediate | Structure | Description |

| Protonated Carboxylic Acid | A resonance-stabilized cation | The carbonyl carbon is highly electrophilic. |

| Tetrahedral Intermediate | An sp³-hybridized carbon with three oxygen substituents | The key intermediate in nucleophilic acyl substitution. |

| Protonated Ester | The ester with a protonated carbonyl oxygen | The final intermediate before catalyst regeneration. |

Anhydride (B1165640) Formation and Reactivity Mechanisms

The formation of an acid anhydride from this compound typically involves the reaction of two molecules of the carboxylic acid, with the removal of one molecule of water. This dehydration process often requires high temperatures or the use of a strong dehydrating agent. A more common laboratory synthesis involves the reaction of the carboxylate with a more reactive acyl derivative, such as an acyl chloride.

The mechanism for the reaction between the carboxylate of this compound and its corresponding acyl chloride would proceed as follows:

Nucleophilic Attack: The carboxylate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom of the original carbonyl group.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is a good leaving group.

The resulting 2-(3-methylcyclopentylidene)acetic anhydride is a reactive species itself, susceptible to nucleophilic acyl substitution reactions with nucleophiles such as alcohols (to form esters), amines (to form amides), and water (to revert to the carboxylic acid).

Acyl Substitution Mechanisms via Tetrahedral Intermediates

The concept of a tetrahedral intermediate is central to understanding nucleophilic acyl substitution reactions of carboxylic acid derivatives, including those of this compound. youtube.com This two-step addition-elimination mechanism is a hallmark of the reactivity of this functional group. researchgate.net

The general mechanism is as follows:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon of the carboxylic acid derivative (e.g., ester, anhydride, or the acid itself under certain conditions). This leads to the formation of a transient, sp³-hybridized tetrahedral intermediate.

Elimination of a Leaving Group: The tetrahedral intermediate is typically unstable and collapses by reforming the carbon-oxygen double bond and expelling the weakest base as a leaving group. The stability of the leaving group is a key factor in determining the reactivity of the carboxylic acid derivative.

The relative reactivity of different carboxylic acid derivatives is directly related to the ability of the leaving group to depart. For derivatives of this compound, the order of reactivity would generally be: acyl chloride > anhydride > ester > amide.

Mechanisms of Ring-Closing and Cycloaddition Reactions (e.g., Conia-Ene)

The Conia-Ene reaction is an intramolecular thermal or Lewis acid-catalyzed cyclization of unsaturated carbonyl compounds. libretexts.org For a derivative of this compound to undergo a Conia-Ene type reaction, the molecule would need to be modified to contain an appropriately positioned alkyne or alkene moiety that can interact with the enol or enolate form of the carbonyl group.

Assuming a suitable derivative of this compound is synthesized, the general mechanism of a thermal Conia-Ene reaction would involve:

Enolization: The carbonyl compound tautomerizes to its enol form.

Intramolecular Ene Reaction: A concerted, pericyclic reaction occurs where the enol's double bond attacks the tethered alkyne or alkene, accompanied by a 1,5-hydrogen shift. This forms a new carbon-carbon bond and results in a cyclized product.

The stereochemistry of the newly formed ring is influenced by the geometry of the transition state. Lewis acid catalysis can facilitate the reaction by coordinating to the carbonyl oxygen, thereby promoting enolization and increasing the electrophilicity of the unsaturated system.

Intramolecular Rearrangements and Their Mechanisms

The structure of this compound, being an α,β-unsaturated carboxylic acid, presents possibilities for intramolecular rearrangements, particularly involving the migration of the carbon-carbon double bond. Under the influence of a strong base, an equilibrium can be established between the α,β- and β,γ-unsaturated isomers.

The mechanism for this base-catalyzed isomerization involves:

Deprotonation: A strong base abstracts a proton from the γ-carbon (the carbon adjacent to the double bond), forming a resonance-stabilized enolate-like intermediate.

Protonation: The intermediate is then protonated at the α-carbon, leading to the formation of the β,γ-unsaturated isomer.

This rearrangement is often reversible, with the position of the equilibrium depending on the relative thermodynamic stabilities of the two isomers. Generally, the conjugated α,β-unsaturated system is more stable.

Derivatization and Functionalization Strategies for 2 3 Methylcyclopentylidene Acetic Acid

Synthesis of Carboxylic Acid Derivatives (Esters, Amides, Acid Halides)

The carboxylic acid group is a primary site for derivatization, readily converted into esters, amides, and acid halides through well-established synthetic protocols.

Esters: Esterification of 2-(3-methylcyclopentylidene)acetic acid can be achieved through several methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a common approach. Alternatively, reaction with alkyl halides under basic conditions can yield the corresponding esters. For example, ethyl 2-cyclopentylideneacetate can be formed from the corresponding carboxylic acid and ethanol. cymitquimica.com The use of montmorillonite (B579905) clays (B1170129) as catalysts in reactions with acetic acid has also been reported for the synthesis of various esters from alcohols. google.com

Amides: Amide synthesis typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. fishersci.it A common strategy is the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. fishersci.it This is often performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct. fishersci.it Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) can facilitate direct amide bond formation between the carboxylic acid and an amine. Solvent-free methods, for instance, using urea (B33335) in the presence of boric acid as a catalyst, have also been developed for amide synthesis. semanticscholar.org Hydrothermal conditions have also been shown to facilitate the direct condensation of carboxylic acids and amines. sci-hub.se

Acid Halides: The synthesis of the corresponding acid halide, most commonly the acid chloride, is a key step for producing esters and amides. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this transformation. libretexts.orglibretexts.orgcommonorganicchemistry.com The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which can simplify purification. libretexts.org Using oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is another common method. commonorganicchemistry.comwikipedia.org

| Derivative | Reactant(s) | Key Reagents/Catalysts | General Method |

|---|---|---|---|

| Ester (e.g., Methyl ester) | Methanol (B129727) | H₂SO₄ (catalytic) | Fischer Esterification |

| Amide (e.g., N-ethyl amide) | Ethylamine | 1. SOCl₂ or (COCl)₂ 2. Pyridine (B92270) or Et₃N | Acid Chloride Formation followed by Aminolysis |

| Amide (e.g., N-ethyl amide) | Ethylamine | DCC or HATU | Direct Amide Coupling |

| Acid Chloride | N/A | SOCl₂ or (COCl)₂ | Acyl Halogenation |

Modifications of the Cyclopentane (B165970) Ring System

The cyclopentane ring of this compound offers opportunities for structural modification, including ring expansion and the introduction of further substitution.

Ring Expansion: The five-membered cyclopentane ring can be expanded to a six-membered cyclohexane (B81311) ring through various rearrangement reactions. One classical method is the Demjanov rearrangement, which would involve the conversion of an aminomethyl group on the ring to a hydroxyl group via diazotization, promoting a carbocation-mediated ring expansion. A more modern approach is the Dowd-Beckwith reaction, a radical-mediated ring expansion of cyclic ketones that could be applied to a ketone precursor of the target molecule. researchgate.net Such ring expansions can be driven by a reduction in ring strain. chemistrysteps.com For instance, converting a cyclobutane (B1203170) to a more stable cyclopentane is a known transformation driven by the formation of a more stable carbocation and a less strained ring. chemistrysteps.com

Functionalization: The cyclopentane ring itself can be functionalized. For example, allylic C-H functionalization at the position adjacent to the exocyclic double bond can introduce new substituents. nih.govrsc.orgrsc.org This can be achieved using transition metal catalysis, for example, with palladium, rhodium, or iridium catalysts, to introduce a range of nucleophiles. nih.govrsc.org Such reactions provide a pathway to introduce new C-N, C-O, C-S, or C-C bonds. nih.gov

Introduction of Exocyclic Alkene Functionalities

Further unsaturation can be introduced into the molecule, creating new reactive handles for subsequent transformations. A key strategy involves the generation of α-alkylidene cyclopentenones from related precursors. nih.govresearchgate.net This can be accomplished through the intramolecular reaction of vinyl cations with alkenes. nih.gov While this specific transformation applies to a cyclopentenone core, the principle of forming an exocyclic double bond via intramolecular cyclization of a suitably functionalized precursor is a relevant strategy. Another approach could involve functionalization of the allylic position on the cyclopentane ring, followed by elimination to introduce a new double bond. researchgate.net

Formation of Complex Polycyclic Structures

This compound and its derivatives can serve as building blocks for the synthesis of more complex polycyclic and spirocyclic structures.

Cycloaddition Reactions: The exocyclic double bond can act as a dienophile in Diels-Alder reactions. wikipedia.orglscollege.ac.in By reacting with a suitable diene, a new six-membered ring can be fused to the cyclopentane core, creating a spirocyclic system. The reactivity in these [4+2] cycloadditions is influenced by the electronic nature of both the diene and the dienophile. libretexts.org For example, cyclopentadiene (B3395910) is a highly reactive diene often used in such reactions. libretexts.org The formation of bicyclic compounds is a common outcome when the diene itself is cyclic. youtube.com

Intramolecular Cyclizations: By introducing appropriate functional groups onto the molecule, intramolecular cyclization reactions can be triggered to form new rings. For instance, an intramolecular Heck reaction could be employed if an aryl halide were tethered to the cyclopentane ring. researchgate.net Similarly, intramolecular aldol-type condensations can occur between ketone or aldehyde functionalities and the pyridine ring. researchgate.net Cationic cyclization pathways, involving intermediates like N-tosylhydrazones, can also lead to the formation of polysubstituted fused ring systems. rsc.org Intramolecular Diels-Alder reactions, where both the diene and dienophile are part of the same molecule, are a powerful tool for constructing complex polycyclic frameworks, such as those found in zoanthamine (B1237179) alkaloids. nih.gov

| Transformation Type | Reaction | Potential Outcome |

|---|---|---|

| Ring Expansion | Dowd-Beckwith Reaction | Formation of a 2-(3-methylcyclohexylidene)acetic acid derivative |

| Allylic Functionalization | Pd-catalyzed C-H amination | Introduction of an amino group on the cyclopentane ring |

| Cycloaddition | Diels-Alder with cyclopentadiene | Formation of a spiro[bicyclo[2.2.1]heptene-7,1'-cyclopentane] derivative |

| Intramolecular Cyclization | Intramolecular Heck Reaction | Formation of a fused polycyclic system |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(3-methylcyclopentylidene)acetic acid, including the stereochemistry of both the exocyclic double bond (E/Z isomerism) and the chiral center at C3 of the cyclopentane (B165970) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the connectivity and spatial arrangement of protons. The vinylic proton (=CH) chemical shift will be crucial for assigning the double bond geometry. Typically, in α,β-unsaturated carboxylic acids, this proton appears between 5.5 and 7.5 ppm. The specific chemical shift is influenced by the stereochemistry; in the Z-isomer, the vinylic proton is deshielded by the proximate carbonyl group (anisotropic effect) and would likely resonate downfield compared to the E-isomer. The protons on the cyclopentane ring would appear as complex multiplets in the aliphatic region (approximately 1.2-3.0 ppm). The methyl group (CH₃) would present as a doublet, coupling with the adjacent methine proton (CH). The carboxylic acid proton (-COOH) is expected to be a broad singlet at a significantly downfield shift, typically between 10.0 and 13.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the eight unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, with a predicted chemical shift in the range of 170-185 ppm. libretexts.org The two sp² hybridized carbons of the exocyclic double bond are expected between 115 and 150 ppm. libretexts.org The remaining sp³ carbons of the cyclopentane ring and the methyl group will resonate in the upfield region (10-50 ppm). libretexts.org

2D NMR Techniques for Structure Elucidation:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity within the cyclopentane ring and the coupling between the methyl protons and the C3 methine proton. longdom.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded protons and carbons, allowing for the definitive assignment of each proton to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the key experiment for stereochemical assignment. nanalysis.comyoutube.com It detects protons that are close in space (< 5 Å). nanalysis.com To determine the double bond geometry, a NOESY correlation between the vinylic proton and the allylic protons at C5 of the ring would suggest the E-isomer, whereas a correlation to the allylic protons at C2 would indicate the Z-isomer. Similarly, the relative stereochemistry of the methyl group can be determined by observing NOE correlations between the methyl protons and adjacent protons on the cyclopentane ring. libretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| COOH | 10.0 - 13.0 (broad s) | 170 - 185 | Chemical shift is concentration and solvent dependent. |

| =CH-COOH | 5.6 - 6.2 (s) | 115 - 125 | Vinylic proton and carbon. |

| C=C | - | 140 - 150 | Quaternary vinylic carbon. |

| CH-CH₃ | 2.0 - 2.8 (m) | 35 - 45 | Methine proton and carbon at C3. |

| CH₃ | 0.9 - 1.2 (d) | 15 - 22 | Methyl group protons and carbon. |

| Ring CH₂ | 1.2 - 2.5 (m) | 25 - 40 | Methylene (B1212753) groups of the cyclopentane ring. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. The spectra are expected to be dominated by vibrations associated with the carboxylic acid moiety and the carbon-carbon double bond.

Carboxylic Acid Vibrations:

O-H Stretch: A very broad and strong absorption band is anticipated in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹. libretexts.orglibretexts.org This broadening is a characteristic result of intermolecular hydrogen bonding, which forms stable dimers in the liquid or solid state.

C=O Stretch: A strong, sharp absorption is expected for the carbonyl group. For α,β-unsaturated carboxylic acids, this band typically appears in the range of 1690-1715 cm⁻¹. libretexts.orgvscht.cz Conjugation with the C=C double bond lowers the frequency compared to saturated carboxylic acids.

C-O Stretch and O-H Bend: Vibrations associated with the C-O single bond and O-H bending are also expected. A C-O stretching band can be found around 1210-1320 cm⁻¹, often coupled with the O-H in-plane bend. libretexts.org A broad absorption due to out-of-plane O-H bending is also characteristic for carboxylic acid dimers, appearing near 920 cm⁻¹.

Alkene and Alkane Vibrations:

C=C Stretch: The stretching vibration of the exocyclic C=C double bond is expected to give a medium intensity band in the region of 1640-1660 cm⁻¹. This band would be more prominent in the Raman spectrum than in the IR spectrum.

=C-H Stretch: The stretching of the vinylic C-H bond should appear just above 3000 cm⁻¹, typically in the 3010-3080 cm⁻¹ range. libretexts.org

-C-H Stretch: The sp³ C-H stretching vibrations from the cyclopentane ring and methyl group will result in multiple bands in the 2850-2995 cm⁻¹ region. libretexts.org

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | IR | 2500 - 3300 | Strong, Very Broad |

| sp² C-H stretch | IR, Raman | 3010 - 3080 | Medium |

| sp³ C-H stretch | IR, Raman | 2850 - 2995 | Strong |

| C=O stretch | IR, Raman | 1690 - 1715 | Very Strong |

| C=C stretch | IR, Raman | 1640 - 1660 | Medium (Stronger in Raman) |

| C-O stretch / O-H bend | IR | 1210 - 1320 | Strong |

| O-H out-of-plane bend | IR | ~920 | Medium, Broad |

Mass Spectrometry (MS, HRMS) for Molecular Structure Confirmation and Purity Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, while its fragmentation pattern offers valuable clues about the structure.

Molecular Ion: For this compound (C₈H₁₂O₂), the nominal molecular weight is 140. The molecular ion peak (M⁺˙) at m/z 140 is expected to be observed, particularly under soft ionization techniques. High-resolution mass spectrometry (HRMS) would confirm the elemental formula by providing a highly accurate mass measurement.

Key Fragmentation Pathways: In electron ionization (EI) mass spectrometry, the molecular ion will undergo fragmentation. For α,β-unsaturated carboxylic acids, characteristic fragmentation patterns include:

Loss of a hydroxyl radical (-OH): A peak at M-17 (m/z 123) is common for carboxylic acids, resulting from the cleavage of the C-OH bond. libretexts.org

Loss of a carboxyl group (-COOH): A peak at M-45 (m/z 95) is also a prominent fragmentation pathway for carboxylic acids, leading to a C₇H₁₁⁺ fragment. libretexts.org

Loss of water (-H₂O): While more common in alcohols, elimination of water can sometimes occur, leading to a peak at M-18 (m/z 122).

Ring Cleavage: The cyclopentylidene ring can undergo various fragmentation pathways, often involving the loss of small hydrocarbon fragments like ethylene (B1197577) (C₂H₄, loss of 28 amu) or propylene (B89431) (C₃H₆, loss of 42 amu), leading to a complex pattern in the lower mass region of the spectrum. whitman.edu

McLafferty Rearrangement: A classic McLafferty rearrangement is not possible for this specific structure as it lacks a γ-hydrogen relative to the carbonyl group. However, other complex rearrangements may occur. libretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Neutral Loss |

| 140 | [M]⁺˙ (Molecular Ion) | - |

| 123 | [M - OH]⁺ | ˙OH |

| 95 | [M - COOH]⁺ | ˙COOH |

| 122 | [M - H₂O]⁺˙ | H₂O |

| 67 | [C₅H₇]⁺ | C₃H₅O₂ |

X-ray Crystallography for Absolute Configuration and Disorder Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and absolute stereochemistry. nih.gov While a crystal structure for this compound is not publicly available, the technique would be essential for its complete characterization.

Absolute Configuration: If a single enantiomer of the compound is crystallized in a chiral space group, anomalous dispersion methods can be used to determine the absolute configuration (R or S) of the stereocenter at the C3 position of the cyclopentane ring. mdpi.com This provides an unambiguous assignment that is independent of spectroscopic methods.

Disorder Analysis: The cyclopentane ring is conformationally flexible. In the solid state, it is possible for the ring to exhibit conformational disorder, where it may adopt multiple orientations within the crystal lattice. X-ray diffraction analysis can model this disorder, providing insight into the molecule's conformational dynamics even in the solid state. mdpi.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding the distribution of its electrons. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed for this purpose.

A full geometry optimization of 2-(3-methylcyclopentylidene)acetic acid would be performed to locate the global minimum on the potential energy surface. This would provide precise bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the degree of planarity or puckering in the cyclopentylidene ring and the preferred orientation of the acetic acid moiety relative to the ring.

The electronic structure of the molecule dictates its reactivity and spectroscopic properties. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly insightful. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species. Furthermore, the spatial distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Calculated Geometric Parameters for this compound

| Parameter | Value |

| C=C bond length (exocyclic) | 1.34 Å |

| C-C bond length (ring average) | 1.54 Å |

| C-O bond length (carbonyl) | 1.21 Å |

| C-O bond length (hydroxyl) | 1.36 Å |

| O-H bond length | 0.97 Å |

| C=C-C bond angle | 122° |

| C-C-C bond angle (ring average) | 104° |

| O=C-O bond angle | 125° |

Table 2: Hypothetical Calculated Electronic Properties for this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Modeling Reaction Pathways and Transition States

Theoretical modeling can be used to explore the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

For example, the synthesis of this compound might involve a Wittig or Horner-Wadsworth-Emmons reaction. Computational modeling could elucidate the stepwise mechanism of these reactions, including the formation of the betaine or oxaphosphetane intermediate and its subsequent decomposition to the final product. By calculating the activation energies associated with each transition state, the rate-determining step of the reaction can be identified. This information is invaluable for optimizing reaction conditions to improve yield and efficiency.

Theoretical Predictions of Stereoselectivity and Reactivity

The presence of a chiral center at the 3-position of the cyclopentyl ring and the potential for E/Z isomerism at the exocyclic double bond make stereoselectivity a critical aspect of the chemistry of this compound.

Theoretical calculations can predict the relative stabilities of different stereoisomers. By comparing the computed energies of the (E)- and (Z)-isomers, the thermodynamically favored product can be determined. Furthermore, by modeling the transition states leading to each isomer, the kinetic product distribution can be predicted. These predictions are based on the subtle differences in steric and electronic interactions within the transition state structures.

Reactivity can be predicted by examining various molecular descriptors derived from quantum chemical calculations. For instance, the calculated atomic charges can indicate the most electrophilic and nucleophilic sites in the molecule. A molecular electrostatic potential (MEP) map would provide a visual representation of the charge distribution, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

Conformational Dynamics and Energy Landscape Analysis

The five-membered ring of this compound is not planar and can adopt various conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them.

Molecular dynamics (MD) simulations and systematic conformational searches can be employed to explore the conformational space of the molecule. These methods generate a large number of possible conformations and calculate their relative energies. The results can be visualized as a potential energy landscape, where the valleys represent stable conformers and the peaks represent the transition states for conformational changes.

Understanding the conformational dynamics is important as the shape of the molecule can influence its biological activity and physical properties. For example, the relative orientation of the carboxylic acid group with respect to the cyclopentylidene ring can change depending on the conformation, which in turn could affect its ability to interact with a biological receptor.

Applications of 2 3 Methylcyclopentylidene Acetic Acid in Complex Molecule Synthesis

Building Block in Natural Product Synthesis

There is a notable lack of specific examples in the scientific literature detailing the use of 2-(3-methylcyclopentylidene)acetic acid as a direct building block in the total synthesis of natural products. Natural products often feature complex carbocyclic frameworks, and cyclopentane (B165970) rings are a common structural motif. For instance, the synthesis of certain prostaglandins and their analogues involves intermediates with a cyclopentane core, which are then elaborated. However, no documented synthetic routes explicitly start from or incorporate this compound. The synthesis of complex natural products bearing fully functionalized cyclopentanes often employs intramolecular aldol (B89426) reactions or Diels-Alder reactions to construct the ring system. oregonstate.edu

Role in the Development of Novel Organic Reactions

The development of novel organic reactions is a cornerstone of synthetic chemistry, often leveraging the unique reactivity of specific functional groups or structural motifs. nih.gov However, this compound has not been reported as a key substrate or reagent in the development of new synthetic methodologies. The α,β-unsaturated carboxylic acid moiety present in the molecule could potentially participate in a variety of reactions, such as Michael additions or cycloadditions. Research in this area, however, has not specifically highlighted this compound. The focus of developing new reactions often involves more broadly applicable substrates or catalysts.

Catalyst or Co-catalyst in Organic Transformations

The use of small organic molecules as catalysts, or organocatalysis, is a significant area of modern organic chemistry. Carboxylic acids can act as Brønsted acid catalysts in various transformations. However, there is no evidence in the scientific literature to suggest that this compound has been employed as either a catalyst or a co-catalyst in any organic transformation. The development of catalysts typically focuses on molecules with specific structural features that enable them to effectively activate substrates and control stereoselectivity, and this compound does not appear to possess the requisite properties that have attracted the attention of researchers in this field.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(3-methylcyclopentylidene)acetic acid, and how can reaction byproducts be minimized?

- Methodology : A multi-step synthesis is typically employed, starting with cyclopentanone derivatives. For example, a Wittig or Horner-Wadsworth-Emmons reaction can introduce the exocyclic double bond (e.g., using ylides and α,β-unsaturated esters). Subsequent hydrolysis and decarboxylation yield the target compound . To minimize byproducts, optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to ylide) and use inert atmospheres to prevent oxidation. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can NMR spectroscopy and X-ray crystallography confirm the structure of this compound?

- Methodology :

- NMR : Key signals include:

- ¹H NMR : A singlet at δ ~2.1–2.3 ppm (cyclopentylidene CH₃), multiplet at δ ~5.5–6.0 ppm (exocyclic double bond protons), and a downfield-shifted carboxylic acid proton (δ ~12.1 ppm) .

- ¹³C NMR : A carbonyl resonance at δ ~170–175 ppm (COOH) and sp² carbons at δ ~120–130 ppm .

- X-ray crystallography : Resolve the cyclopentylidene ring geometry (e.g., chair vs. boat conformation) and dihedral angles between the carboxylic acid group and the ring. Hydrogen-bonded dimers (R₂²(8) motif) are common in the solid state .

Q. What analytical techniques are suitable for quantifying impurities in this compound?

- Methodology : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Detect impurities at 210–220 nm. For trace metal analysis, employ ICP-MS with a detection limit of <0.1 ppm. Validate methods per ICH Q2(R1) guidelines .

Advanced Research Questions

Q. How does the electronic nature of substituents on the cyclopentylidene ring influence the compound’s reactivity in Diels-Alder reactions?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G**) to analyze frontier molecular orbitals (FMO). The electron-withdrawing carboxylic acid group lowers the LUMO energy, enhancing reactivity as a dienophile. Compare reaction rates with methyl or halogen substituents using kinetic studies (e.g., in situ IR monitoring) .

Q. What mechanistic insights explain regioselectivity in the bromination of this compound derivatives?

- Methodology : Brominate the compound using Br₂ in acetic acid. Monitor regioselectivity via LC-MS and NMR. Computational modeling (e.g., NBO analysis) reveals that electron-donating groups (e.g., methyl) direct bromination to the para position via resonance stabilization. Contrast with meta-directing effects of electron-withdrawing groups .

Q. Can molecular docking predict the binding affinity of this compound to cyclooxygenase-2 (COX-2)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.